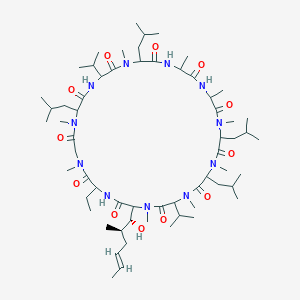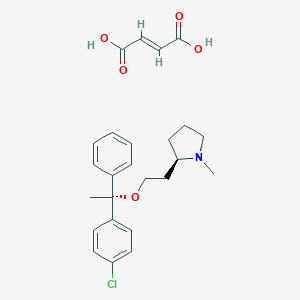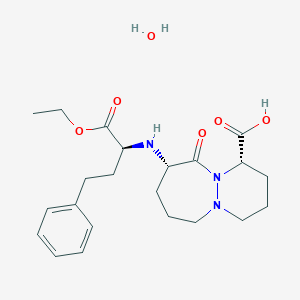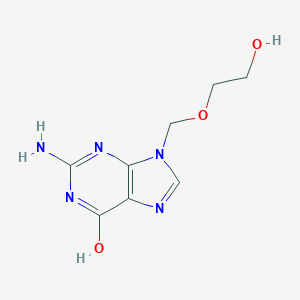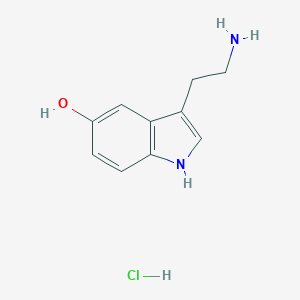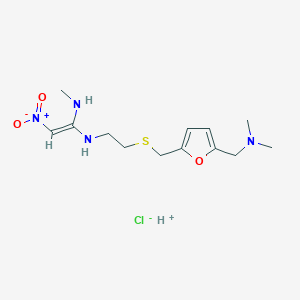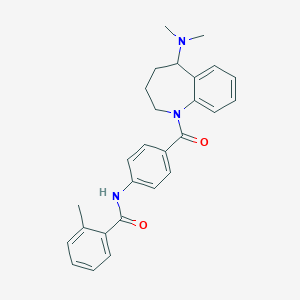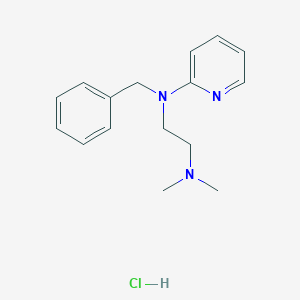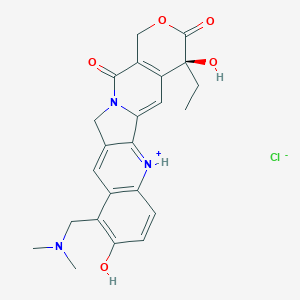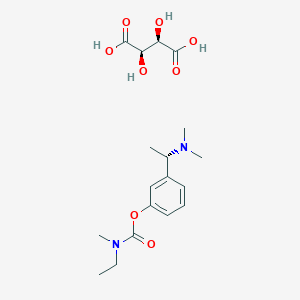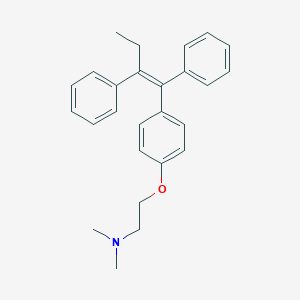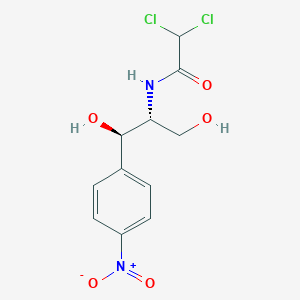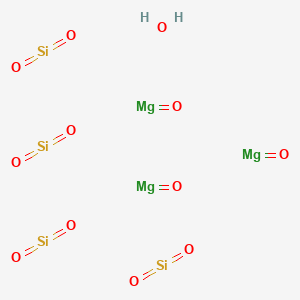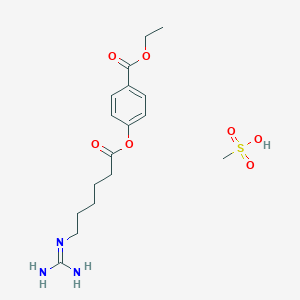
Gabexate mesylate
描述
Gabexate Mesylate is a synthetic serine protease inhibitor primarily used in the treatment of acute pancreatitis and disseminated intravascular coagulation. It functions by inhibiting various proteases, including thrombin, plasmin, and kallikrein, thereby exerting anticoagulant and anti-inflammatory effects .
作用机制
甲磺酸加贝酯通过与丝氨酸蛋白酶(如凝血酶、纤溶酶和激肽释放酶)的活性位点结合,抑制其活性而发挥作用。这种抑制阻止了纤维蛋白凝块的形成,并减少了炎症细胞因子的产生。 该化合物还干扰核因子 kappa-B 信号通路,进一步促进其抗炎作用 .
类似化合物:
抑肽酶: 另一种丝氨酸蛋白酶抑制剂,在类似的临床环境中使用。
甲磺酸萘莫司他: 是一种合成的蛋白酶抑制剂,与甲磺酸加贝酯相比具有更广泛的活性谱。
甲磺酸卡莫司他: 结构和功能相似,主要用于治疗慢性胰腺炎.
独特性: 甲磺酸加贝酯在其特异性抑制谱及其双重抗凝血和抗炎特性方面独树一帜。 与其他一些蛋白酶抑制剂不同,它具有良好记录的安全特性,并在临床实践中得到广泛应用 .
生化分析
Biochemical Properties
Gabexate Mesylate inhibits serine proteases such as kallikrein, plasmin, and thrombin by binding to their active sites . This inhibition prevents the formation of fibrin, which is essential for blood clotting . This compound also inhibits trypsin, plasma kallikrein, and thrombin .
Cellular Effects
This compound has been shown to decrease the production of inflammatory cytokines . It does this by attenuating the activity of NFkappaB and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine proteases. It binds to the active sites of kallikrein, plasmin, and thrombin, preventing these components of the coagulation cascade from forming fibrin . This compound also decreases the production of inflammatory cytokines by attenuating NFkappaB and JNK pathway activity .
Temporal Effects in Laboratory Settings
In a study on septic rats, this compound was shown to alleviate liver and lung injury and high inflammatory status . The study examined changes in gut microbiota and metabolomics after this compound administration .
Dosage Effects in Animal Models
In a study on rats with sepsis, this compound was administered via tail vein injection . The study found that this compound significantly reduced serum inflammatory factors, alleviated sepsis-induced lung injury, and improved clinical outcomes .
Metabolic Pathways
This compound has been shown to regulate several metabolic pathways. In a study on septic rats, it was found that this compound mainly regulates sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis .
准备方法
合成路线和反应条件: 甲磺酸加贝酯通过多步合成过程制备,涉及对对氨基苯甲酸进行乙酯化,然后进行甲磺酰化。 反应条件通常涉及使用强酸或强碱来促进酯化和甲磺酰化反应 .
工业生产方法: 甲磺酸加贝酯的工业生产涉及在受控条件下进行大规模的酯化和甲磺酰化工艺,以确保高收率和高纯度。 该工艺针对可扩展性和成本效益进行了优化,通常采用连续流动反应器和自动化系统来精确控制反应参数 .
化学反应分析
反应类型: 甲磺酸加贝酯会发生几种类型的化学反应,包括:
常见试剂和条件:
水解: 通常在升高的温度下使用盐酸或氢氧化钠进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
主要生成物:
水解: 对氨基苯甲酸和乙醇。
氧化: 甲磺酸加贝酯的氧化衍生物.
科学研究应用
甲磺酸加贝酯在科学研究中具有广泛的应用范围:
化学: 用作模型化合物研究酯水解和蛋白酶抑制机制.
生物学: 研究其对细胞过程的影响,包括炎症和凝血.
医学: 用于临床研究,治疗急性胰腺炎、弥漫性血管内凝血和其他涉及过度蛋白酶活性的疾病.
工业: 用于开发新的蛋白酶抑制剂和抗凝血疗法.
相似化合物的比较
Aprotinin: Another serine protease inhibitor used in similar clinical settings.
Nafamostat Mesylate: A synthetic protease inhibitor with a broader spectrum of activity compared to Gabexate Mesylate.
Camostat Mesylate: Similar in structure and function, used primarily in the treatment of chronic pancreatitis.
Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .
属性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


